Extracted from algae
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Overview
Description
Phycocyanobilin is a bilin that consists of 8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin bearing two oxo substituents at positions 1 and 19. It has a role as a phytochrome chromophore.
Scientific Research Applications
Anticancer Properties
Algae-derived compounds exhibit significant anticancer activities, including anti-proliferative, apoptotic, anti-angiogenic, and cytotoxic efficacy. Extracts from various types of algae, such as Chlorophyceae, Pheophyceae, and Rhodophyceae, have been studied for their ability to inhibit cancer cell growth in vitro and in vivo conditions. These studies underscore the potential of algae as a valuable source of anticancer agents, highlighting their role in functional foods and medicinal herbs used for treating cancer (Mridha & Paul, 2017).
Bioenergy and Biofuels
Research trends in the use of microalgae grown in photobioreactors indicate a strong focus on bioenergy and biofuels production. Algae-based biofuels, such as biodiesel from Chlorella microalgae and industrial-scale production of astaxanthin using Haematococcus microalgae, represent key areas of scientific interest. These studies highlight the economic viability and environmental sustainability of using microalgae for bioenergy and pigment production (Borowiak & Krzywonos, 2022).
Bone Health
The effects of marine algae on osteoporosis have been explored, with findings indicating that algae improve bone metabolism due to their rich source of essential minerals such as calcium and magnesium. Extracted compounds from algae are biocompatible and offer a safer alternative to synthetic medications for osteoporosis treatment (Nekooei, Zahiri, & Shafiee, 2019).
Food Industry Applications
In the food industry, algae-derived pigments such as phycocyanin, phycoerythrin, and astaxanthin are used as natural colorants. These pigments offer health benefits and are preferred for their ease of extraction and stability under various conditions, making them suitable for commercial food applications (Goyudianto et al., 2021).
Anti-Inflammatory and Respiratory Health
Algae-derived compounds exhibit potential as anti-inflammatory agents against respiratory disorders induced by atmospheric particulate matter. Studies on brown algae (e.g., Ecklonia cava, Ishige okamurae) have shown that phytosterol, polysaccharides, and polyphenols can inhibit inflammation, offering a natural treatment alternative for respiratory diseases (Tan et al., 2021).
Properties
Molecular Formula |
C33H38N4O6 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15- |
InChI Key |
NNMALANKTSRILL-TVAGDDIRSA-N |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C\C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Synonyms |
21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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